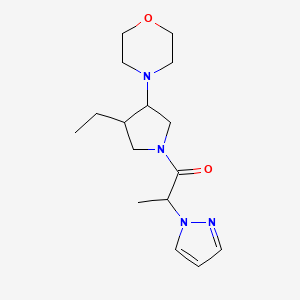
1-(3-Ethyl-4-morpholin-4-ylpyrrolidin-1-yl)-2-pyrazol-1-ylpropan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Ethyl-4-morpholin-4-ylpyrrolidin-1-yl)-2-pyrazol-1-ylpropan-1-one is a synthetic organic compound with a complex structure It contains multiple functional groups, including a pyrazole ring, a morpholine ring, and a pyrrolidine ring
准备方法
The synthesis of 1-(3-Ethyl-4-morpholin-4-ylpyrrolidin-1-yl)-2-pyrazol-1-ylpropan-1-one involves several steps, each requiring specific reagents and conditions. A typical synthetic route might include:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Formation of the Pyrrolidine Ring: This step might involve the cyclization of an appropriate amine with a dihaloalkane.
Formation of the Morpholine Ring: This can be synthesized by reacting diethanolamine with an appropriate alkylating agent.
Coupling Reactions: The final step involves coupling the pyrazole, pyrrolidine, and morpholine intermediates under specific conditions, such as using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing cost and environmental impact.
化学反应分析
1-(3-Ethyl-4-morpholin-4-ylpyrrolidin-1-yl)-2-pyrazol-1-ylpropan-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, leading to the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole or morpholine rings, using reagents like alkyl halides or sulfonates.
Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts, such as pyrazole, pyrrolidine, and morpholine derivatives.
The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
1-(3-Ethyl-4-morpholin-4-ylpyrrolidin-1-yl)-2-pyrazol-1-ylpropan-1-one has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound may be used in studies involving enzyme inhibition or receptor binding due to its unique structure.
Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.
作用机制
The mechanism of action of 1-(3-Ethyl-4-morpholin-4-ylpyrrolidin-1-yl)-2-pyrazol-1-ylpropan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.
相似化合物的比较
1-(3-Ethyl-4-morpholin-4-ylpyrrolidin-1-yl)-2-pyrazol-1-ylpropan-1-one can be compared with other compounds containing similar functional groups:
This compound: vs. : The difference in the position of the pyrazole ring can lead to variations in reactivity and biological activity.
This compound: vs. : The length of the carbon chain can affect the compound’s solubility and interaction with biological targets.
属性
IUPAC Name |
1-(3-ethyl-4-morpholin-4-ylpyrrolidin-1-yl)-2-pyrazol-1-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N4O2/c1-3-14-11-19(12-15(14)18-7-9-22-10-8-18)16(21)13(2)20-6-4-5-17-20/h4-6,13-15H,3,7-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDVDLGJRAZOMOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CC1N2CCOCC2)C(=O)C(C)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














